1-(Thiazol-4-ylmethyl)cyclopropan-1-amine

Description

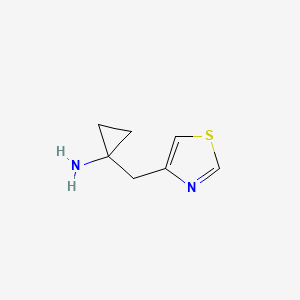

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine is a cyclopropane derivative featuring a thiazole ring linked via a methyl group to the cyclopropane core. This structure combines the inherent ring strain of cyclopropane with the heteroaromatic properties of thiazole, a sulfur- and nitrogen-containing five-membered ring. The compound’s unique architecture enables diverse reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents . Its amine group further enhances its utility in forming salts (e.g., hydrochlorides) to improve solubility and stability .

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

1-(1,3-thiazol-4-ylmethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H10N2S/c8-7(1-2-7)3-6-4-10-5-9-6/h4-5H,1-3,8H2 |

InChI Key |

VYUVAVFDOFINFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CSC=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with a thiazole derivative. One common synthetic route includes the use of thiazole-4-carboxaldehyde, which reacts with cyclopropanamine in the presence of a reducing agent to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring’s nitrogen and sulfur atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, physicochemical properties, and applications of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine and related compounds:

Key Observations

- Cyclopropane Core : All compounds except the thiazole-oxadiazole hybrid () share a strained cyclopropane ring, which confers rigidity and influences binding to biological targets.

- Substituent Effects :

- Thiazole vs. Phenyl/CF₃ : The thiazole group in the target compound provides sulfur-mediated hydrogen bonding and π-stacking capabilities, unlike the lipophilic trifluoromethyl (CF₃) or electron-withdrawing fluorophenyl groups .

- Amine Functionalization : The primary amine in this compound allows for salt formation (e.g., hydrochlorides), improving solubility compared to neutral analogs .

- Fluorinated derivatives (e.g., 2-fluorophenyl analog) show enhanced metabolic stability, critical for pharmacokinetic optimization .

Biological Activity

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a thiazole moiety. The structural formula is crucial for understanding its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes critical for cancer progression.

- Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways relevant to neuropharmacology or oncology.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, which could extend to this compound.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF7. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that thiazole-containing compounds possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.

Case Study 3: Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of cyclopropane derivatives indicate potential benefits in models of neurodegeneration. Compounds were shown to reduce oxidative stress markers and enhance neuronal survival in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.